(2S)-2,3,3-Trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3,3-Trimethylpentanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its unique structural configuration, which includes a chiral center at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,3-Trimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,3-trimethylbutanoic acid, using a chiral catalyst to ensure the desired stereochemistry. The reaction typically requires specific conditions, including controlled temperature and pH, to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of biocatalysts or engineered microorganisms to facilitate the synthesis under milder conditions, reducing the need for harsh chemicals and high energy input.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3,3-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols under specific conditions.
Substitution: The hydrogen atoms in the compound can be substituted with other atoms or groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2,3,3-Trimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2,3,3-Trimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethylbutanoic acid
- 2,3-Dimethylbutanoic acid
- 2-Methylpentanoic acid
Uniqueness
(2S)-2,3,3-Trimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where chirality is crucial.
Properties
IUPAC Name |
(2S)-2,3,3-trimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,4)6(2)7(9)10/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJCKAOJYSORR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.